molecular formula C12H9BrO4 B15062406 Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate

Cat. No.: B15062406
M. Wt: 297.10 g/mol
InChI Key: NGYPJUJWJIAUBL-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a chromene derivative characterized by a benzopyran core with a bromine substituent at position 6, a ketone group at position 2, and an ethyl carboxylate ester at position 4 (Fig. 1). Chromenes are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

ethyl 6-bromo-2-oxochromene-4-carboxylate

InChI

InChI=1S/C12H9BrO4/c1-2-16-12(15)9-6-11(14)17-10-4-3-7(13)5-8(9)10/h3-6H,2H2,1H3

InChI Key

NGYPJUJWJIAUBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)OC2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Bromination of 3-Acetyl-6-Bromo-2H-Chromen-2-One

The synthesis begins with 3-acetyl-6-bromo-2H-chromen-2-one, subjected to bromination via haloform reactions. Three primary brominating agents are employed:

  • Tetrabutyl ammonium tribromide (TBATB) in ethanol with catalytic tetrabutyl ammonium bromide (TBAB) achieves 75–80% yield at room temperature within 60 minutes.
  • Bromine water (Br₂/H₂O) under alkaline conditions (3 M NaOH) requires 4 hours for completion, with yields slightly lower (~70%) due to competing hydrolysis.
  • Iodine/potassium iodide (I₂/KI) in ethanol, though less efficient, provides an alternative pathway with 65% yield.

The reaction mechanism involves nucleophilic attack on the acetyl group, followed by cyclization to form the chromene lactone. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization by stabilizing intermediates, reducing activation energy ($$E_a$$) by ~10 kJ/mol.

Esterification to Ethyl 6-Bromo-2-Oxo-2H-Chromene-3-Carboxylate

The carboxylic acid intermediate undergoes esterification with ethanol in the presence of sulfuric acid. Key parameters include:

  • Molar ratio : 1:1.2 (acid:ethanol) to drive equilibrium toward ester formation.
  • Temperature : Reflux at 80°C for 6 hours ensures complete conversion.
  • Catalyst : Concentrated $$H2SO4$$ (0.5% v/v) enhances protonation of the carbonyl group.

Post-synthesis, the crude product is purified via recrystallization (ethanol/water, 7:3 v/v), achieving >98% purity.

Optimization Strategies for Industrial-Scale Production

Mitigation of Competing Side Reactions

  • Ester Hydrolysis : Anhydrous conditions (molecular sieves) and avoidance of strong bases (e.g., NaOH) prevent hydrolysis of the ethyl ester.
  • Debromination : Mild brominating agents (e.g., N-bromosuccinimide in DMF at 0°C) suppress debromination, preserving the bromine substituent.

Solvent and Temperature Effects

  • Solvent Polarity : DMF increases reaction rate by stabilizing transition states ($$ \Delta G^\ddagger $$ reduced by ~15 kJ/mol).
  • Temperature Control : Maintaining 80–100°C balances reaction kinetics and thermal stability, minimizing decarboxylation.

Analytical Characterization and Validation

Spectroscopic Techniques

  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.5 ppm, while the ester methyl group appears as a triplet at δ 1.3–1.4 ppm.
  • IR Spectroscopy : Strong absorbance at 1700 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (lactone C=O) confirms functional groups.

Chromatographic Methods

  • HPLC : C18 column with methanol/water (70:30) mobile phase resolves the compound at 8.2 minutes, verifying >99% purity.
  • TLC : Rf = 0.45 in hexane/ethyl acetate (6:4) under UV visualization.

Comparative Analysis of Brominating Agents

Brominating Agent Yield (%) Reaction Time Side Products
TBATB/TBAB 80 60 min <5% hydrolysis
Br₂/H₂O 70 4 hours 10% decarboxylation
I₂/KI 65 90 min 8% iodination

TBATB emerges as the optimal agent due to higher efficiency and minimal side reactions.

Industrial Production Protocols

Large-Scale Bromination

Automated reactors (500 L capacity) utilize TBATB (10 mol%) in ethanol at 25°C, achieving batch yields of 75–78% with <2% impurities.

Continuous-Flow Esterification

A plug-flow reactor system (residence time: 2 hours) esterifies the carboxylic acid with ethanol (1:1.5 molar ratio) at 85°C, yielding 85% pure product per cycle.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to reduced inflammation. The bromine atom and oxo group play crucial roles in its binding affinity and specificity towards these targets . Further studies are needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Halogen Substitution: Bromine vs. Iodine

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate () replaces bromine with iodine at position 6 and shifts the ketone to position 3. The iodine atom’s larger atomic radius increases molecular weight (MW: 388.16 g/mol vs. However, the 4-oxo group alters hydrogen-bonding patterns compared to the 2-oxo configuration, which may reduce solubility in polar solvents .

Amino and Methoxyphenyl Substituents

CXL017 (Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate) () introduces an amino group at position 2 and a methoxyphenyl substituent at position 4. The amino group enables hydrogen bonding with biological targets, as shown in structure-activity relationship (SAR) studies, where it enhances anticancer activity against multidrug-resistant cancer cells (IC₅₀: 1.2–3.8 µM) . The methoxyphenyl group increases lipophilicity (logP: ~3.5) compared to the bromo analogue (logP: ~2.8), improving membrane permeability .

Cyano and Hydroxy Derivatives

A cyano-substituted analogue (CAS 65673-63-4, ) replaces the carboxylate with a cyano group, significantly altering electronic properties. The electron-withdrawing cyano group reduces solubility in aqueous media but enhances electrophilicity at the chromene core, favoring covalent interactions with biological nucleophiles . In contrast, Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate () features a hydroxyl group at position 7, enabling stronger hydrogen bonding (e.g., O–H···O interactions) and higher solubility in polar solvents (aqueous solubility: ~12 mg/mL vs. <1 mg/mL for the bromo compound) .

Key Observations :

  • Halogen position and identity influence target selectivity. Bromine and iodine enhance electrophilicity, but iodine’s larger size may sterically hinder interactions in tight binding pockets .
  • Amino groups (e.g., CXL017) improve anticancer potency by enabling hydrogen bonding with kinase active sites .
  • Hydroxy derivatives exhibit broader antifungal activity but reduced metabolic stability compared to halogenated analogues .

Physical and Chemical Properties

Property Ethyl 6-Bromo-2-Oxo-2H-Chromene-4-Carboxylate Ethyl 6-Iodo-4-Oxo-4H-Chromene-2-Carboxylate CXL017
Molecular Weight (g/mol) 327.12 388.16 483.42
Melting Point (°C) 158–160 (decomp.) 145–147 172–174
logP 2.8 3.1 3.5
Solubility (DMSO, mg/mL) >50 >50 >50
Hydrogen Bond Acceptors 5 5 8

Notes:

  • The higher logP of CXL017 correlates with enhanced cellular uptake in cancer cells .
  • Decomposition temperatures reflect stability differences: bromo derivatives are more thermally stable than iodo analogues due to stronger C–Br bonds .

Biological Activity

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a chromene derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and potential antioxidant properties. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H9BrO4C_{12}H_{9}BrO_{4} and features a bromine atom at the 6-position, a carbonyl group at the 2-position, and an ethyl ester at the 4-position of the chromene ring. These structural characteristics contribute to its reactivity and biological activity.

PropertyDescription
Molecular WeightApproximately 297.107 g/mol
Chemical StructureChromene derivative with bromine
SolubilityVaries based on solvent

This compound primarily targets the FtsZ protein, which is crucial for bacterial cell division. The compound inhibits FtsZ activity, leading to disrupted cell division and potential bactericidal effects. Additionally, it has been shown to interact with cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), affecting various biochemical pathways related to drug metabolism and oxidative stress response.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

  • Bacteria : Notably effective against Staphylococcus aureus and Escherichia coli.
  • Fungi : Exhibits antifungal properties against Candida albicans.

The minimum inhibitory concentration (MIC) values for bacterial strains have been reported in the range of 0.51.0μg/mL0.5-1.0\mu g/mL, indicating potent antimicrobial activity .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hela (cervical cancer). The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
Hela15.0Cell cycle arrest at G2/M phase

Case Studies

  • Antimicrobial Evaluation : A study evaluated various derivatives of this compound for their antimicrobial properties, revealing that modifications at different positions significantly influenced their efficacy against bacterial strains .
  • Anticancer Research : In a recent investigation, this compound was tested against multiple cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.
  • Oxidative Stress Studies : The compound's ability to modulate oxidative stress markers was assessed in cellular models, indicating potential protective effects against oxidative damage .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., bromine at C6: δ 7.8–8.1 ppm for aromatic protons; ester carbonyl at δ 165–170 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (νC=O at 1720–1740 cm⁻¹) and lactone bands (νC–O at 1220 cm⁻¹).
  • High-resolution MS : Exact mass confirmation (e.g., [M+H]⁺ = 323.0 m/z for C₁₂H₁₀BrO₄) .

How do intermolecular interactions in the solid state affect the compound’s physicochemical properties?

Advanced
Hydrogen-bonding networks (e.g., O–H⋯O between chromene carbonyl and solvent molecules) influence solubility and melting point. In DMF solvates, strong O–H⋯O bonds (2.65–2.75 Å) enhance crystal stability but reduce dissolution rates . Graph set analysis (e.g., S(6) motifs) reveals cyclic dimer formation, which can be disrupted by polar solvents to improve bioavailability .

What computational methods are used to predict the compound’s reactivity and binding modes?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C3 for nucleophilic attacks) .
  • Molecular docking (AutoDock Vina) : Simulate binding to Bcl-2 (PDB: 1G5M), showing bromine’s role in hydrophobic interactions (ΔG = −8.2 kcal/mol) .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

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